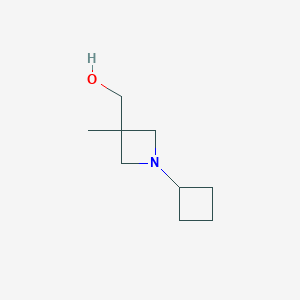

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Cyclobutyl-3-methylazetidin-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family and has a unique molecular structure that makes it useful in many different ways.

Aplicaciones Científicas De Investigación

Catalyst Development : One application is in the development of highly active catalysts. A study by Ozcubukcu et al. (2009) discusses a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, effectively catalyzing the Huisgen 1,3-dipolar cycloaddition, which is crucial in creating various organic compounds (Ozcubukcu et al., 2009).

Synthetic Chemistry : Creary (2023) investigated the stereochemistry of solvent capture of β-trimethylsilyl carbocations, which has implications for understanding reactions in synthetic chemistry, particularly those involving cyclobutyl compounds (Creary, 2023).

Antitubercular Activity : Sriram et al. (2006) explored the antitubercular properties of certain cyclobutyl compounds. They synthesized and evaluated oxazolyl thiosemicarbazones for activity against Mycobacterium tuberculosis, finding significant in vitro and in vivo activity (Sriram et al., 2006).

Electrochemical Applications : Liu et al. (2021) demonstrated an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as a C1 source. This showcases the potential of such compounds in electrochemical applications and organic synthesis (Liu et al., 2021).

Catalytic Asymmetric Addition : Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition to aldehydes. Their findings suggest that the four-membered heterocycle-based backbone could be a potential chiral unit for catalytic asymmetric induction reactions (Wang et al., 2008).

Chiral Chromatographic Analysis : Shekar et al. (2014) developed a chiral chromatographic method for analyzing a novel triazole-based antitubercular compound, highlighting the importance of chirality in drug efficacy and analysis (Shekar et al., 2014).

Propiedades

IUPAC Name |

(1-cyclobutyl-3-methylazetidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(7-11)5-10(6-9)8-3-2-4-8/h8,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGGNXCCONEQEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2CCC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2404516.png)

![2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2404519.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2404520.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2404522.png)

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404524.png)

![5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2404526.png)

![1-[5-(2-Methoxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2404531.png)